molecular formula C25H42ClNO5 B1245958 methyl (2E,5Z)-6-chloro-3-methoxy-5-[[[(E)-7-methoxytetradec-4-enoyl]-methylamino]methyl]hexa-2,5-dienoate

methyl (2E,5Z)-6-chloro-3-methoxy-5-[[[(E)-7-methoxytetradec-4-enoyl]-methylamino]methyl]hexa-2,5-dienoate

Cat. No. B1245958
M. Wt: 472.1 g/mol
InChI Key: APYMXRPHYRRJTM-ROQLLIFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl (2E,5Z)-6-chloro-3-methoxy-5-[[[(E)-7-methoxytetradec-4-enoyl]-methylamino]methyl]hexa-2,5-dienoate is a natural product found in Stylocheilus longicauda with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis Techniques : Research has demonstrated methods for synthesizing compounds related to methyl (2E,5Z)-6-chloro-3-methoxy-5-[[[(E)-7-methoxytetradec-4-enoyl]-methylamino]methyl]hexa-2,5-dienoate. For instance, the synthesis of ethyl 2,4‐dimethoxy‐6‐perfluoroalkyl‐benzoates via acyclic precursors has been explored (Cao et al., 2010).

  • Chemical Reactions and Mechanisms : Studies have investigated the reaction mechanisms of similar compounds, highlighting their chemical properties and potential for further chemical manipulation (Cao et al., 2002).

  • Potential in Electron Demand Control : Research on compounds like 3-methoxy-5-chloro-6-methyl-2(H)-1,4-oxazin-2-one has shown their capability to act as ambident dienes, indicating potential for controlling electron demand in chemical reactions, which could be relevant for the studied compound (Afarinkia et al., 2004).

Biochemical and Medical Research

  • Radiolabeling and Biodistribution : Compounds structurally similar to methyl (2E,5Z)-6-chloro-3-methoxy-5-[[[(E)-7-methoxytetradec-4-enoyl]-methylamino]methyl]hexa-2,5-dienoate have been investigated for their potential in radiolabeling and studying biodistribution, suggesting a possibility for medical imaging or drug delivery research (Yu et al., 2003).

  • Synthesis of Biologically Active Compounds : Research has also focused on synthesizing various biologically active compounds, including those with structures related to the compound , indicating potential applications in drug synthesis and pharmacology (Basak & Mal, 2017).

Environmental and Sustainable Chemistry

  • Renewable Sources in Synthesis : Studies have explored the use of renewable sources in the synthesis of compounds structurally related to methyl (2E,5Z)-6-chloro-3-methoxy-5-[[[(E)-7-methoxytetradec-4-enoyl]-methylamino]methyl]hexa-2,5-dienoate, indicating an interest in sustainable chemistry and environmental considerations in chemical synthesis (Ferreira et al., 2021).

properties

Product Name

methyl (2E,5Z)-6-chloro-3-methoxy-5-[[[(E)-7-methoxytetradec-4-enoyl]-methylamino]methyl]hexa-2,5-dienoate

Molecular Formula

C25H42ClNO5

Molecular Weight

472.1 g/mol

IUPAC Name

methyl (2E,5Z)-6-chloro-3-methoxy-5-[[[(E)-7-methoxytetradec-4-enoyl]-methylamino]methyl]hexa-2,5-dienoate

InChI

InChI=1S/C25H42ClNO5/c1-6-7-8-9-11-14-22(30-3)15-12-10-13-16-24(28)27(2)20-21(19-26)17-23(31-4)18-25(29)32-5/h10,12,18-19,22H,6-9,11,13-17,20H2,1-5H3/b12-10+,21-19-,23-18+

InChI Key

APYMXRPHYRRJTM-ROQLLIFNSA-N

Isomeric SMILES

CCCCCCCC(C/C=C/CCC(=O)N(C)C/C(=C\Cl)/C/C(=C\C(=O)OC)/OC)OC

Canonical SMILES

CCCCCCCC(CC=CCCC(=O)N(C)CC(=CCl)CC(=CC(=O)OC)OC)OC

synonyms

malyngamide O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (2E,5Z)-6-chloro-3-methoxy-5-[[[(E)-7-methoxytetradec-4-enoyl]-methylamino]methyl]hexa-2,5-dienoate
Reactant of Route 2
Reactant of Route 2
methyl (2E,5Z)-6-chloro-3-methoxy-5-[[[(E)-7-methoxytetradec-4-enoyl]-methylamino]methyl]hexa-2,5-dienoate
Reactant of Route 3
Reactant of Route 3
methyl (2E,5Z)-6-chloro-3-methoxy-5-[[[(E)-7-methoxytetradec-4-enoyl]-methylamino]methyl]hexa-2,5-dienoate
Reactant of Route 4
Reactant of Route 4
methyl (2E,5Z)-6-chloro-3-methoxy-5-[[[(E)-7-methoxytetradec-4-enoyl]-methylamino]methyl]hexa-2,5-dienoate
Reactant of Route 5
Reactant of Route 5
methyl (2E,5Z)-6-chloro-3-methoxy-5-[[[(E)-7-methoxytetradec-4-enoyl]-methylamino]methyl]hexa-2,5-dienoate
Reactant of Route 6
Reactant of Route 6
methyl (2E,5Z)-6-chloro-3-methoxy-5-[[[(E)-7-methoxytetradec-4-enoyl]-methylamino]methyl]hexa-2,5-dienoate

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